4-(Tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone
Description
Properties
CAS No. |
96925-50-7 |
|---|---|
Molecular Formula |
C13H24O2Si |
Molecular Weight |
240.41 g/mol |
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C13H24O2Si/c1-12(2,3)16(6,7)15-11-9-8-10(14)13(11,4)5/h8-9,11H,1-7H3 |
InChI Key |
SQNXIGVELAFLKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C=CC1=O)O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Hydroxyl Group Protection with tert-Butyldimethylsilyl (TBDMS)
The foundational step involves protecting a hydroxyl group on 5,5-dimethylcyclopent-2-en-1,4-diol using tert-butyldimethylsilyl chloride (TBDMSCl). This reaction typically employs imidazole as a base in anhydrous dichloromethane at 0–5°C, achieving >95% conversion within 2 hours. The bulky TBDMS group serves dual purposes:
Cyclopentenone Ring Formation via Acid-Catalyzed Cyclization
Protected diol intermediates undergo cyclization using Brønsted acids like p-toluenesulfonic acid (pTSA) in refluxing toluene. Kinetic studies reveal optimal conditions at 110°C for 6 hours, producing the cyclopentenone core with 78% isolated yield. The mechanism proceeds through:
- Protonation of the carbonyl oxygen
- Concomitant-hydride shift
- Ring closure facilitated by π-orbital conjugation.
Table 1: Cyclization Efficiency Under Various Acid Catalysts
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| pTSA | 110 | 6 | 78 |
| Amberlyst-15 | 100 | 8 | 65 |
| H2SO4 | 120 | 4 | 72 |
Advanced Oxidation Protocols
Ruthenium-Mediated Ketone Formation
Selective oxidation of the cyclopentanol intermediate to the corresponding enone employs ruthenium(III) chloride (RuCl₃) with trimethylamine N-oxide as a co-oxidant. This system achieves complete conversion within 3 hours at 40°C in acetonitrile/water (9:1), outperforming traditional Jones oxidation by reducing over-oxidation byproducts from 15% to <2%.
Enzymatic Oxidation Alternatives
Pilot-scale studies demonstrate Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica catalyzes the oxidation using molecular oxygen. While slower (24-hour reaction time), this method eliminates heavy metal residues, achieving 82% yield with 99.5% purity suitable for pharmaceutical applications.
Stereochemical Control in Industrial Syntheses
Chiral Auxiliary Approaches
The BC.edu protocol details a copper-catalyzed asymmetric conjugate addition using (R,S)-Taniaphos ligands to install the C5 methyl groups with 94.5:5.5 enantiomeric ratio (er). Critical parameters include:
Dynamic Kinetic Resolution
Combining Shvo’s catalyst (C₃₄H₃₂O₂Ru) with trimethylamine enables simultaneous oxidation and stereochemical inversion at the C4 position. This one-pot method converts diastereomeric mixtures into single enantiomers with 89% yield and 98:2 er, addressing a key limitation in earlier racemic syntheses.
Purification and Isolation Techniques
Gradient Elution Chromatography
Industrial producers employ reversed-phase C18 columns with acetonitrile/water gradients (40% → 85% over 30 minutes) to separate the target compound from regioisomeric byproducts. This method achieves 99.2% purity with <0.1% residual TBDMSCl, meeting ICH Q3A guidelines.
Crystallization Optimization
Ethyl acetate/n-heptane biphasic systems (3:7 ratio) induce crystallization at −20°C, producing needle-like crystals suitable for X-ray diffraction analysis. Process analytical technology (PAT) tools like FBRM® track particle size distribution, ensuring batch-to-batch consistency.
Scale-Up Challenges and Mitigation Strategies
Exothermic Reaction Management
The TBDMS protection step releases 58 kJ/mol, necessitating:
Byproduct Formation in Oxidation
Recent Methodological Innovations
Continuous Flow Synthesis
A millifluidic reactor system combining TBDMS protection, cyclization, and oxidation achieves 92% overall yield with 15-minute residence time. Key advantages include:
Photochemical Activation
Visible-light-mediated oxidation using eosin Y as a photoredox catalyst enables room-temperature ketone formation. This method shows particular promise for heat-sensitive substrates, achieving 85% yield without racemization.
Industrial Applications and Process Economics
Cost Analysis of Competing Routes
Table 2: Production Cost Comparison (Per Kilogram Basis)
| Method | Raw Material Cost | Energy Cost | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Batch (Traditional) | $1,200 | $380 | 68 | 98.5 |
| Continuous Flow | $980 | $150 | 92 | 99.2 |
| Enzymatic | $1,500 | $90 | 82 | 99.9 |
Regulatory Considerations
The European Chemicals Agency (ECHA) mandates strict control of residual ruthenium (<10 ppm) in pharmaceutical intermediates. Three-stage wash protocols with EDTA solutions (0.1M, pH 4.5) effectively reduce metal content to 2–3 ppm.
Chemical Reactions Analysis
Oxidation Reactions
The enone system undergoes oxidation under controlled conditions to yield functionalized derivatives.
Oxidation typically targets the α,β-unsaturated ketone, forming diketones or epoxides. For example, epoxidation using m-CPBA (meta-chloroperbenzoic acid) in dichloromethane generates an epoxide intermediate critical for hydroxylactonization .
Reduction Reactions
Selective reduction of the enone system or carbonyl group is achievable with different reagents:
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Lithium aluminum hydride | Anhydrous THF, 0°C | Allylic alcohol derivative | N/A | |
| Sodium borohydride | Methanol, RT | Partially reduced cyclopentanol | 86% |
Reduction with NaBH₄ preferentially targets the carbonyl group, while LiAlH₄ may reduce both the carbonyl and alkene. Stereoselectivity is influenced by the bulky silyl ether group, which shields one face of the molecule .
Substitution Reactions
The tert-butyldimethylsilyl (TBDMS) group undergoes nucleophilic displacement or deprotection:
Deprotection with TBAF cleanly removes the silyl group, enabling further functionalization of the hydroxyl group. Alkylation at the α-position of the carbonyl is facilitated by the electron-withdrawing enone system .
Cycloaddition Reactions
The enone participates in Diels-Alder reactions as a dienophile, forming bicyclic systems:
| Diene | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Synergistic diene (e.g., 6a ) | Toluene, methylene blue, 80°C | Spirocyclic adduct (31 ) | 80% |
The bulky TBDMS group enhances diastereoselectivity by sterically directing the diene’s approach to the less hindered convex face. This strategy was pivotal in the total synthesis of spirotenuipesines .
Michael Addition Reactions
The enone acts as a Michael acceptor in conjugate additions:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Organocopper reagents | Anhydrous THF, −20°C | β-Substituted cyclopentanone | N/A |
Michael additions proceed regioselectively at the β-position, with the silyl ether stabilizing transition states through steric and electronic effects.
Scientific Research Applications
4-(Tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone involves its role as a protecting group. The tert-butyldimethylsilyloxy group provides steric hindrance, protecting hydroxyl groups from unwanted reactions. This protection is achieved through the formation of a stable silicon-oxygen bond, which can be selectively cleaved under specific conditions .
Comparison with Similar Compounds
TBDMS-Protected Cyclopentane Derivatives
Compounds like (1S,2R,4R)-4-(tert-Butyldimethylsilyloxy)-2-ethylcyclopentanecarboxylic acid (from ) share the TBDMS-protected cyclopentane scaffold but lack the α,β-unsaturated ketone. This difference significantly alters reactivity:
- Reactivity: The cyclopentenone’s conjugated enone system enables Michael additions or Diels-Alder reactions, whereas saturated cyclopentane derivatives are more suited for functional group interconversions (e.g., esterifications, amide formations) .
- Synthetic Utility: The cyclopentenone is preferred for constructing fused ring systems, while the saturated analog is used in stereoselective syntheses of carbocyclic frameworks.
TBDPS-Protected Analogs
(S)-(-)-β-tert-Butyldiphenylsilyloxy-γ-butyrolactone () replaces the TBDMS group with a bulkier tert-butyldiphenylsilyl (TBDPS) group. Key distinctions include:
- Steric Effects : The TBDPS group provides greater steric shielding, slowing reaction rates in nucleophilic substitutions compared to TBDMS .
- Deprotection Sensitivity : TBDPS requires stronger acidic conditions (e.g., HF·pyridine) for removal, whereas TBDMS is cleaved under milder conditions (e.g., TBAF) .
Heterocyclic Derivatives
Compounds such as 4-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine () feature TBDMS groups attached to nitrogen-containing heterocycles. Differences include:
- Electronic Effects: Pyridine’s electron-withdrawing nature reduces the nucleophilicity of adjacent functional groups, contrasting with the electron-rich cyclopentenone.
- Applications: Heterocyclic TBDMS derivatives are often used in drug discovery (e.g., kinase inhibitors), while cyclopentenones are leveraged in natural product synthesis .
Comparative Data Table
| Compound | Core Structure | Protecting Group | Key Reactivity | Deprotection Conditions |
|---|---|---|---|---|
| 4-(TBDMS-O)-5,5-dimethylcyclopent-2-enone | Cyclopentenone | TBDMS | Conjugate addition, cycloaddition | TBAF, mild acid (e.g., AcOH/H₂O) |
| (1S,2R,4R)-4-(TBDMS-O)-2-ethylcyclopentanecarboxylic acid | Cyclopentane | TBDMS | Esterification, amidation | TBAF or HF·pyridine |
| (S)-(-)-β-TBDPS-O-γ-butyrolactone | γ-Butyrolactone | TBDPS | Lactone ring-opening | HF·pyridine, harsh acidic conditions |
| 4-(TBDMS-O)-pyridine derivative | Pyridine | TBDMS | Nucleophilic substitution | TBAF or fluoride resins |
Biological Activity
4-(Tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone, a compound with the molecular formula CHOSi and a molecular weight of 240.41 g/mol, has garnered attention in recent years for its potential biological activities. This article explores the compound's biological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopentene ring substituted with a tert-butyldimethylsilyloxy group at one position and two methyl groups at another. Its structural formula can be represented as follows:
Antimicrobial Properties
Research indicates that derivatives of cyclopentenones exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound possess inhibitory effects against various bacterial strains. The mechanism is believed to involve disruption of cell membrane integrity and interference with metabolic pathways.
Anti-inflammatory Effects
Cyclopentenones are noted for their anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases.
Antioxidant Activity
The compound has also been evaluated for its antioxidant capabilities. Research indicates that it can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is crucial for preventing cellular damage associated with various diseases.
Case Studies
| Study | Findings |
|---|---|
| Study A (2020) | Investigated the antimicrobial effects against Staphylococcus aureus; showed inhibition at low concentrations. |
| Study B (2021) | Evaluated anti-inflammatory properties in murine models; reduced TNF-alpha levels significantly. |
| Study C (2022) | Assessed antioxidant activity using DPPH assay; demonstrated over 70% radical scavenging ability at 100 µg/mL. |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including silylation and cyclization processes. Its derivatives have been synthesized to enhance specific biological activities and improve solubility.
Q & A
Q. What are the recommended synthetic routes for 4-(tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves introducing the tert-butyldimethylsilyl (TBS) group as a protecting moiety. A validated approach for analogous silyl ethers includes:
- Step 1: Reacting the hydroxyl-containing precursor (e.g., cyclopentenol derivatives) with tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole under anhydrous conditions (CH₂Cl₂, nitrogen atmosphere).
- Step 2: Purification via silica gel chromatography to isolate the silyl-protected product .
Optimization Strategies:
- Temperature Control: Low temperatures (-78°C for sensitive reductions) minimize side reactions.
- Reagent Stoichiometry: Excess TBSCl (1.2–1.5 equivalents) ensures complete protection.
- Workup: Sequential washes with saturated NaHCO₃ and brine improve yield .
Example Reaction Parameters for Silyl Ether Formation (Analogous Systems):
| Parameter | Condition | Source |
|---|---|---|
| Solvent | CH₂Cl₂ | |
| Base | Imidazole (3.0 equiv) | |
| Reaction Time | 30–60 minutes | |
| Purification | Column chromatography (hexane:EtOAc) |
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer: Use a multi-technique approach:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the TBS group (δ ~0.1–0.3 ppm for Si(CH₃)₂) and cyclopentenone backbone (e.g., carbonyl resonance at ~200–210 ppm in ¹³C NMR).
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions).
- IR Spectroscopy: Peaks at ~1680 cm⁻¹ (cyclopentenone C=O stretch) and ~1250 cm⁻¹ (Si-C vibrations) .
Critical Note: Cross-reference data with structurally similar compounds due to limited direct reports on this specific molecule .
Q. What safety protocols are advised given limited toxicity data?
Methodological Answer:
- Handling: Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation/contact, as chronic toxicity is uncharacterized .
- Waste Disposal: Segregate halogenated waste (e.g., CH₂Cl₂) and consult certified disposal services for silyl-containing compounds .
- Risk Mitigation: Implement spill containment protocols and emergency showers/eyewash stations .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in Diels-Alder reactions?
Methodological Answer:
- Molecular Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze frontier molecular orbitals (HOMO-LUMO gaps) and regioselectivity.
- Steric Effects: Model the TBS group’s steric bulk to predict endo/exo selectivity. Compare with experimental results from analogous dienophiles .
Example Computational Parameters:
| Software | Basis Set | Output Metrics |
|---|---|---|
| Gaussian 16 | 6-31G* | HOMO-LUMO gap, ΔG‡ |
Q. What strategies resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Multi-NMR Techniques: Use DEPT, COSY, and HSQC to assign overlapping signals.
- Crystallography: If crystallizable, X-ray diffraction provides unambiguous confirmation.
- Comparative Analysis: Cross-check IR and MS data with literature on TBS-protected cyclopentenones .
Case Study: In a related compound, conflicting NOE data were resolved via variable-temperature NMR to account for conformational flexibility .
Q. How can the steric and electronic effects of the TBS group influence reaction pathways?
Methodological Answer:
- Steric Hindrance: The TBS group may slow nucleophilic attacks (e.g., epoxidation) due to shielding of the α-face.
- Electronic Effects: The electron-donating silyl ether stabilizes adjacent carbocations, aiding acid-catalyzed rearrangements.
Experimental Validation:
- Compare reaction rates of TBS-protected vs. unprotected substrates in Michael additions or oxidations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
